4-Hydroxystilbene

Antiproliferative Colorectal Cancer Hepatic Cancer

4-Hydroxystilbene (trans-4-hydroxystilbene, 4-stilbenol) is the simplest monohydroxylated derivative of the stilbenoid family, consisting of a trans-stilbene core with a single para-hydroxyl substituent on one phenyl ring. It serves as both a synthetic precursor to polyhydroxylated stilbenes (including resveratrol and 4,4′-dihydroxystilbene) and as a structurally minimal probe for dissecting the contribution of the 4′-OH group to estrogen receptor engagement, antioxidant mechanism partitioning, and antiproliferative selectivity.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 3839-46-1
Cat. No. B177177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxystilbene
CAS3839-46-1
Synonyms4-hydroxy-trans-stilbene
4-hydroxystilbene
4-hydroxystilbene, (E)-isomer
4-stilbenol
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+
InChIKeyQVLMUEOXQBUPAH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxystilbene (CAS 3839-46-1): A Monohydroxylated Stilbenoid Scaffold with Differentiated Biological and Physicochemical Properties


4-Hydroxystilbene (trans-4-hydroxystilbene, 4-stilbenol) is the simplest monohydroxylated derivative of the stilbenoid family, consisting of a trans-stilbene core with a single para-hydroxyl substituent on one phenyl ring [1]. It serves as both a synthetic precursor to polyhydroxylated stilbenes (including resveratrol and 4,4′-dihydroxystilbene) and as a structurally minimal probe for dissecting the contribution of the 4′-OH group to estrogen receptor engagement, antioxidant mechanism partitioning, and antiproliferative selectivity [2].

Why 4-Hydroxystilbene Cannot Be Interchanged with Resveratrol, 4,4′-Dihydroxystilbene, or Other Hydroxylated Stilbenoids


Hydroxystilbenes differing by a single –OH group display non-linear shifts in antiproliferative potency, estrogen receptor (ER) agonism hierarchy, and antioxidant mechanism partitioning. For instance, 4-hydroxystilbene exhibits ~3.7-fold greater antiproliferative activity than resveratrol against SW480 colorectal cancer cells yet has a distinct ERα agonist rank (4-HS > resveratrol) compared to dihydroxylated analogs [1]. In lipophilic antioxidant systems, 4-hydroxystilbene matches resveratrol in radical-scavenging efficiency, whereas the isomer 3,5-dihydroxystilbene is markedly inferior—demonstrating that para-mono-hydroxylation is a functional minimum for lipid-phase radical protection while meta-dihydroxylation is not [2]. Simple interchange with polyhydroxylated or dimethoxylated stilbenes without accounting for these non-linear structure-activity relationships can lead to erroneous conclusions in mechanistic studies and batch-to-batch variability in cell-based assays.

Quantitative Differentiation Evidence for 4-Hydroxystilbene vs. Closest Analogs


Antiproliferative Activity: 4-Hydroxystilbene vs. Resveratrol in Colorectal and Hepatic Cancer Cell Lines

In a direct head-to-head comparison, E-4-hydroxystilbene exhibited 3.7-fold and 2.1-fold greater antiproliferative potency than E-resveratrol against SW480 colorectal adenocarcinoma and HepG2 hepatocellular carcinoma cell lines, respectively [1]. The measured IC50 values are 18.6 ± 3.2 μM (4-HS) vs. 68.1 ± 5.5 μM (resveratrol) in SW480 cells, and 27.6 ± 5.0 μM (4-HS) vs. 57.3 ± 8.1 μM (resveratrol) in HepG2 cells [1].

Antiproliferative Colorectal Cancer Hepatic Cancer

DPPH Radical Scavenging: 4-Hydroxystilbene vs. Oxyresveratrol and Resveratrol

In a cell-free DPPH radical scavenging assay (100 μM DPPH), trans-4-hydroxystilbene demonstrated an IC50 of 39.6 μM, compared to 38.5 μM for resveratrol and 28.9 μM for oxyresveratrol [1]. The near-identical IC50 between 4-hydroxystilbene and resveratrol confirms that the single para-hydroxyl group is sufficient to account for the majority of resveratrol's chain-breaking antioxidant activity in this assay system, while the additional resorcinol-type meta-dihydroxy substitution in oxyresveratrol provides only a modest 1.4-fold improvement [1].

Free Radical Scavenging DPPH Assay Antioxidant Capacity

Estrogenic Activity Hierarchy: 4-Hydroxystilbene Displays Moderate ER Agonism Distinct from 4,4′-Dihydroxystilbene and Resveratrol

In an estrogen reporter assay using MCF-7 human breast cancer cells, 4-hydroxystilbene exhibited moderate estrogenic activity, placing it between the high-activity compound 4,4′-dihydroxystilbene and the low-activity compound resveratrol [1]. The estrogenic activity rank order was: 4,4′-dihydroxystilbene (high) > 4-hydroxystilbene (moderate) > resveratrol (low) > 4,4′-dimethoxystilbene (marginal) [1]. In a separate ERα agonism study, the order was: 3,4′-DHS ≈ 4,4′-DHS > 4-HS > resveratrol, with 3,5-DHS showing no ligand activity [2]. These data establish that 4-hydroxystilbene occupies a functionally distinct tier of ERα activation—more potent than resveratrol but less potent than dihydroxylated analogs, making it a graded tool for titrating estrogenic responses in endocrine research.

Estrogen Receptor Phytoestrogen MCF-7 Reporter Assay

Lipid-Phase Radical Scavenging Efficiency: 4-Hydroxystilbene Matches Resveratrol, Outperforms 3,5-Dihydroxystilbene

In a stationary gamma-radiolysis model of liposome oxidation, trans-4-hydroxystilbene and trans-resveratrol showed nearly identical radical-scavenging efficiency, and both were substantially more effective than trans-3,5-dihydroxystilbene [1]. Pulse radiolysis kinetic analysis revealed nearly identical spectral and kinetic properties of the transients generated from 4-hydroxystilbene and resveratrol, confirming that the para-hydroxyl group is the dominant radical-scavenging moiety and that meta-hydroxyl groups contribute minimally to the overall antioxidant effect in this lipid-phase system [1].

Lipid Peroxidation Radical Scavenging Liposome Oxidation

Neuroprotective Activity in Aβ-Induced Neurotoxicity: 4-Hydroxystilbene Comparable to Resveratrol and Piceatannol

In rat primary cortex neurons challenged with β-amyloid (Aβ)-induced neurotoxicity, trans-4-hydroxystilbene (THS) significantly scavenged DPPH• and •OH radicals and inhibited Aβ neurotoxicity by decreasing intracellular reactive oxygen species (ROS) via the PI3K/Akt signaling pathway [1]. The neuroprotective activity of THS was comparable to that of trans-resveratrol (RES) and trans-piceatannol (PIC), and notably, the lack of meta-dihydroxyl groups on THS did not diminish its neuroprotective activity relative to RES, whereas the ortho-dihydroxyl moiety on PIC significantly enhanced activity [1]. Molecular docking indicated that all three stilbenoids form hydrogen bond interactions with the COOH-terminal region of Akt [1].

Neuroprotection Amyloid-beta PI3K/Akt Pathway

Biocatalytic Hydroxylation Efficiency: 4-Hydroxystilbene as the Optimal Substrate for Fungal Peroxygenases

Kinetic studies with three unspecific peroxygenases (UPOs) demonstrated that AaeUPO catalyzed the hydroxylation of trans-stilbene to 4-hydroxystilbene with catalytic efficiencies (kcat/Km) one and two orders of magnitude higher than those of MroUPO and rCciUPO, respectively, establishing 4-hydroxystilbene as the best UPO substrate reported to date [1]. The total turnover number for AaeUPO reached 200,000, compared to 26,000 for MroUPO and only 1,400 for rCciUPO [1]. This exceptional biocatalytic efficiency positions 4-hydroxystilbene as the key intermediate for the enzymatic synthesis of dihydroxylated stilbenes including 4,4′-dihydroxystilbene and resveratrol [1].

Biocatalysis Enzymatic Hydroxylation Unspecific Peroxygenase

High-Value Application Scenarios for 4-Hydroxystilbene Based on Quantitative Differentiation Evidence


Anticancer Structure-Activity Relationship (SAR) Probe Studies

Researchers conducting SAR studies on stilbenoid antiproliferative agents should select 4-hydroxystilbene as the monohydroxylated reference compound. Its 3.7-fold greater potency than resveratrol against SW480 colorectal cancer cells, combined with its intermediate ERα agonist activity, enables clearer interpretation of how incremental hydroxylation modulates both cytotoxicity and hormonal activity [1]. The compound's 98% purity, HPLC-verified at ≥96.5%, ensures reproducible dose-response data across independent replicates .

Lipid Peroxidation and Radical Scavenging Mechanism Studies

For mechanistic studies of lipid-phase antioxidant action, 4-hydroxystilbene is the minimal structural probe that fully recapitulates resveratrol-level radical-scavenging efficiency in liposome oxidation systems [1]. Its equivalent performance to resveratrol, combined with the absence of meta-hydroxyl groups that complicate transient spectral interpretation, makes it the preferred compound for pulse radiolysis and laser flash photolysis investigations of hydrogen atom transfer mechanisms [1].

Enzymatic and Chemoenzymatic Synthesis of Polyhydroxylated Stilbenes

Biocatalysis and flow chemistry laboratories synthesizing 4,4′-dihydroxystilbene or resveratrol enzymatically should prioritize 4-hydroxystilbene as the key intermediate. The AaeUPO peroxygenase system achieves catalytic turnover numbers of 200,000 for trans-stilbene hydroxylation to 4-hydroxystilbene, vastly outperforming alternative enzymatic routes [1]. Additionally, chemoenzymatic flow reactor approaches using phenacrylate decarboxylase and subsequent Pd-catalyzed Heck coupling can produce 4-hydroxystilbene from p-coumaric acid, providing a sustainable and scalable synthesis route .

Endocrine Disruption Screening and ER Subtype Selectivity Research

For endocrine pharmacology groups screening stilbenoids for ERα vs. ERβ selectivity, 4-hydroxystilbene occupies a critical intermediate tier of estrogenic activity—more potent than resveratrol but less potent than 4,4′-dihydroxystilbene [1]. This graded activity profile enables its use as a calibration standard when establishing reporter assay dynamic ranges for high-throughput screening of stilbenoid libraries. Its distinct ERα binding orientation, confirmed by computational docking, further supports its utility in studies correlating ligand pose with transcriptional outcomes [1].

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